![molecular formula C20H23NO4 B5555252 3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

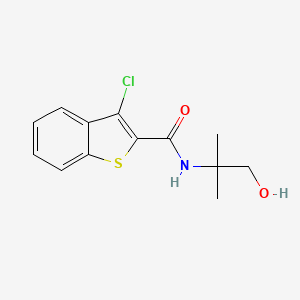

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, commonly known as DOM, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research for its psychoactive effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research involving acrylamide derivatives often focuses on their synthesis and the exploration of their structural properties. For instance, the study of E and Z isomers of similar acrylamide compounds has provided valuable insights into their separation and crystal structure determination using X-ray crystallography. This research is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in material science and drug design (Chenna et al., 2008).

Polymer Science Applications

Acrylamide derivatives are widely used in the synthesis of polymers. These polymers exhibit diverse properties such as thermoresponsiveness, which can be tuned for specific applications including drug delivery systems and biocompatible materials. For example, the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] have been studied for their biocompatibility and potential as PEG analogues, highlighting their significance in developing advanced materials with specific functionalities (Chua et al., 2012).

Catalytic Applications

Some acrylamide derivatives serve as ligands in catalysis, facilitating important chemical transformations. For example, nickel-catalyzed copolymerization of ethylene and alkyl acrylates has been achieved using complexes with acrylamide derivatives, leading to the production of high molecular weight copolymers. This research is essential for the chemical industry, where such catalysts are used to produce polymers with specific characteristics (Xin et al., 2017).

Biomedical Research

In the biomedical field, acrylamide derivatives have been explored for their therapeutic potential. Studies have investigated the effects of certain acrylamide derivatives on disease models, such as Parkinson's disease in mice, suggesting their potential application in developing new therapeutic agents (Yu et al., 2013).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This research has implications for the maintenance of industrial equipment and infrastructure, demonstrating the versatility of acrylamide derivatives in applications beyond the laboratory (Abu-Rayyan et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-7-4-15(5-8-17)12-13-21-20(22)11-6-16-14-18(24-2)9-10-19(16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVKFLAAIIKSD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)